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Conteltinib (CT-707) is a potent, oral second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase
inhibitor (TKI) [1] [2]. It demonstrates robust anti-tumor activity in patients with advanced ALK-positive
non-small cell lung cancer (NSCLC) [1] [3] [2]. The 600 mg once-daily (QD) dosing regimen has been
established as the Recommended Phase 2 Dose (RP2D) for ALK TKI-naive patients based on a first-in-
human Phase 1 study [1] [3] [2].

Clinical Efficacy Profile

The efficacy of Conteltinib varies based on prior treatment history, underscoring the importance of patient

stratification in trial design [1].

Table 1: Efficacy Outcomes from Phase 1 Study (NCT02695550)

Patient Overall Response Median Progression-Free Median Duration of
Population Rate (ORR) Survival (PFS) Response (DoR)

ALK TKI-naive 64.1% (25/39) [95% CI:  15.9 months [95% CI: 9.26— 15.0 months [95% CI:

47.2-78.8] 23.3] 9.06-25.8]
Crizotinib- 33.3% (7/21) [95% CI: 6.73 months [95% CI: 4.73— 6.60 months [95% CI:
pretreated 14.6-57.0] 8.54] 3.77-13.3]
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Note: For crizotinib-pretreated patients, the RP2D was determined to be 300 mg twice daily (BID) [1].

Safety and Tolerability

The 600 mg QD dose showed a manageable safety profile [1] [3]. The maximum tolerated dose (MTD) was
not reached in the study, with only one dose-limiting toxicity (DLT) event reported at the 600 mg dose level

[1].

Table 2: Common Treatment-Related Adverse Events (TRAESs) Across All Doses (N=64)

Adverse Event Incidence (n=64)
Diarrhea 46 (71.9%)
Elevated Serum Creatinine 29 (45.3%)
Elevated Aspartate Aminotransferase (AST) 25 (39.1%)
Nausea 24 (37.5%)

Any TRAE 58 (90.6%)
Grade = 3 TRAE 9 (14.1%)

Pharmacokinetic (PK) Properties

PK data support the 600 mg QD dosing regimen, showing increased exposure with dose escalation and a

half-life compatible with once-daily administration [1] [4].

Table 3: Key Pharmacokinetic Parameters for Conteltinib

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://pubmed.ncbi.nlm.nih.gov/36424628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://bmcmedicine.biomedcentral.com/articles/10.1186/s12916-022-02646-0/tables/3
https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Dose C~max~ (ng/mL) T~max~ (h) T~1/2~ (h) AUC~last~ (ng-h/mL)
Mean = SD Mean = SD Mean = SD Mean = SD

600 mg QD 452.1 £ 284.6 39+17 78.7 £ 13.5 9644.2 + 6243.8

(Single Dose)

600 mg QD 984.7 £ 717.0 25x1.4 450+ 321 14023.9 + 8628.0

(Cycle 1, Day 28)

Abbreviations: C~max~: maximum plasma concentration; T~max~: time to C~max~; T~1/2~: elimination
half-life; AUC~last~: area under the plasma concentration-time curve from time zero to the last measurable

concentration [4].

Experimental Protocol

This protocol outlines the key methodology for administering and monitoring Conteltinib 600 mg QD in a

clinical trial setting, as derived from the referenced Phase 1 study [1] [2].

Patient Selection Criteria

¢ Inclusion Criteria:
o Adult patients (18-75 years) with histologically/cytologically confirmed advanced ALK-positive
NSCLC, determined by FISH, IHC, PCR, or NGS [1] [2].
o Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-2 [1] [2].
o At least one measurable lesion as defined by RECIST criteria [1].
o Adequate organ function [1] [2]:
= Bone Marrow: Absolute neutrophil count = 1.5x10°/L; Platelets = 100x10°/L; Hemoglobin
> 90 g/L.
= Hepatic: Total bilirubin < 1.5xULN; AST/ALT < 2.5%XULN (< 5.0xULN for liver metastases).
= Renal: Creatinine clearance = 60 mL/min.
= Cardiac: Left ventricular ejection fraction (LVEF) = 50%; QTc interval < 450/470 ms
(M/F).
e Exclusion Criteria:
o Major surgery within 6 weeks or radiotherapy within 2 weeks prior to the first dose [1] [2].
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o History of significant cardiovascular events (e.g., myocardial infarction, heart failure) within 6
months prior to enroliment [1] [2].
o Active, uncontrolled infections [2].

Dosing and Administration

¢ Recommended Phase 2 Dose: 600 mg taken orally once daily (QD) [1] [3] [2].

e Formulation: Oral tablet.

e Dosing Schedule: Administer continuously in 28-day cycles, with or without food, at approximately
the same time each day [1].

* Dose Modification: For adverse events, follow protocol-specified dose reduction schemes (e.g.,
reduce to 450 mg QD) or interruption guidelines [1].

Assessment and Monitoring Schedule

e Baseline Assessments:
o Confirm ALK positivity via validated test [1] [2].
o Tumor assessment via CT or MRI [1].
o Physical exam, ECOG performance status, vital signs [1] [2].
o Clinical laboratory tests: CBC, comprehensive metabolic panel (including liver and renal
function), and cardiac function (ECG, LVEF) [1] [2].
¢ On-Treatment Monitoring:
o Tumor Response: Assess every 2 cycles (8 weeks) using RECIST 1.1 criteria [1].
o Safety Labs: Monitor CBC and metabolic panel at the start of each cycle; more frequently if
toxicities occur [1].
o Adverse Events: Record continuously and grade according to NCI CTCAE throughout the
treatment and during the 30-day follow-up period after the last dose [1].

The following workflow summarizes the experimental protocol for administering Conteltinib in a clinical

trial:
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Critical Protocol Considerations

¢ Dose for Pre-treated Patients: Note that for patients previously treated with crizotinib, the RP2D is
300 mg BID (twice daily), not 600 mg QD [1].
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e DLT Observation Period: The primary evaluation for Dose-Limiting Toxicities (DLTs) should occur
during the first 28-day cycle of treatment [1].

e PK Lead-in: The study design included a single PK lead-in dose 7 days before Cycle 1, Day 1, which
may be relevant for detailed PK/PD studies [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Application Notes: Conteltinib (CT-707) 600 mg QD]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b524211#conteltinib-600-

mg-qd-dosing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://www.smolecule.com/products/s524211?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://bmcmedicine.biomedcentral.com/articles/10.1186/s12916-022-02646-0
https://pubmed.ncbi.nlm.nih.gov/36424628/
https://bmcmedicine.biomedcentral.com/articles/10.1186/s12916-022-02646-0/tables/3
https://www.smolecule.com/products/b524211#conteltinib-600-mg-qd-dosing
https://www.smolecule.com/products/b524211#conteltinib-600-mg-qd-dosing
https://www.smolecule.com/products/b524211#conteltinib-600-mg-qd-dosing
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s524211?utm_src=pdf-bulk
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

